2-Methylhept-2-ene-1-thiol

Description

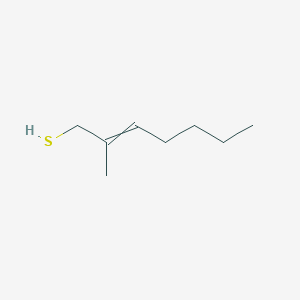

Structure

2D Structure

3D Structure

Properties

CAS No. |

61758-09-6 |

|---|---|

Molecular Formula |

C8H16S |

Molecular Weight |

144.28 g/mol |

IUPAC Name |

2-methylhept-2-ene-1-thiol |

InChI |

InChI=1S/C8H16S/c1-3-4-5-6-8(2)7-9/h6,9H,3-5,7H2,1-2H3 |

InChI Key |

GFZQNYBAAPPBLG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=C(C)CS |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Methylhept 2 Ene 1 Thiol

De Novo Chemical Synthesis Approaches

De novo synthesis provides fundamental and versatile routes to 2-Methylhept-2-ene-1-thiol, starting from readily available reagents. These methods often involve the sequential construction of the carbon skeleton and the introduction of the thiol functionality.

Synthesis via Alpha,Beta-Unsaturated Aldehyde Intermediates (e.g., 2-Methylhept-2-enal)

A common and effective strategy for the synthesis of allylic thiols, such as this compound, proceeds through an α,β-unsaturated aldehyde intermediate, in this case, 2-methylhept-2-enal (B13949407). This approach typically involves a two-step process: the reduction of the aldehyde to the corresponding allylic alcohol, followed by the conversion of the alcohol to the thiol.

The synthesis of the precursor, 2-methylhept-2-enal, can be accomplished via an aldol (B89426) condensation reaction between pentanal and propanal, followed by dehydration. Once 2-methylhept-2-enal is obtained, it can be selectively reduced to 2-methylhept-2-en-1-ol (B15476753) using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) to avoid the reduction of the carbon-carbon double bond.

The subsequent conversion of the allylic alcohol to the target thiol can be achieved through several methods. One common method is the Mitsunobu reaction, where the alcohol is treated with a thiolating agent like thioacetic acid in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting thioacetate (B1230152) is then hydrolyzed under basic conditions to yield the final thiol.

Alternatively, the allylic alcohol can be converted to an allylic halide (e.g., bromide or chloride) using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). The allylic halide can then undergo nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to produce this compound. For instance, the synthesis of prenyl thiol has been demonstrated from prenyl bromide. researchgate.net

A review on the synthesis of monoterpene thiols highlights that thioacids are effective nucleophiles for the Michael addition to α,β-unsaturated carbonyl compounds, with the resulting thioesters being readily converted to thiols. mdpi.com

Thiolation Reactions of Corresponding Alkenes and Alkene Derivatives

Direct thiolation of the corresponding alkene, 2-methylhept-2-ene, represents another viable synthetic pathway. This can be approached through a thiol-ene reaction, which typically involves the radical-mediated addition of a thiol to a double bond. wikipedia.org The reaction can be initiated by UV light, a radical initiator, or under certain conditions, even visible light. nih.gov The anti-Markovnikov addition of a thiolating agent, such as thioacetic acid, across the double bond of 2-methylhept-2-ene would be the key step. Subsequent hydrolysis of the resulting thioacetate would yield the desired thiol. A study on the thiol-ene reaction highlights its high yield, stereoselectivity, and broad applicability. wikipedia.org

Another approach involves the functionalization of the allylic position of 2-methylhept-2-ene. This can be achieved via an allylic halogenation using a reagent like N-bromosuccinimide (NBS), followed by nucleophilic substitution with a sulfur nucleophile as described in the previous section.

Stereochemical Control and Regioselectivity in Synthesis

In the synthesis of this compound, control over stereochemistry and regioselectivity is crucial, particularly when dealing with unsymmetrical intermediates. The double bond in this compound can exist as either the (E) or (Z) isomer. The stereochemical outcome of the synthesis is often determined by the method used to construct the double bond or the stereospecificity of subsequent reactions. For instance, the Julia-Kocienski olefination is a well-established method for the stereoselective synthesis of trans-alkenes. organic-chemistry.org

Regioselectivity becomes a key consideration when starting from an allylic substrate that can potentially yield multiple isomeric products. For example, in the thiolation of an unsymmetrical allylic alcohol or halide, the sulfur nucleophile can attack at either the α or γ position of the allylic system. The choice of catalyst and reaction conditions can often influence this selectivity. Palladium-catalyzed allylic substitution reactions, for example, are known to provide high regioselectivity in many cases. acs.org

Catalytic Systems in the Preparation of this compound

The use of catalytic systems offers significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of this compound. Both metal-based and organocatalytic approaches have been developed for key transformations in the synthetic sequence.

Metal-Catalyzed Thiolation Reactions

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, have been extensively used for the formation of C-S bonds. Palladium-catalyzed allylic substitution is a powerful tool for the synthesis of allylic thiols. acs.org In a typical reaction, an allylic substrate, such as an allylic alcohol or its derivative (e.g., carbonate or phosphate), is reacted with a thiol in the presence of a palladium catalyst. The stereochemical and regiochemical outcome of these reactions can often be controlled by the choice of ligands. nih.gov For example, the synthesis of highly functionalized allylic thioethers with high (Z)-selectivity has been reported using a palladium-catalyzed thiolation of vinyl cyclic carbonate substrates. acs.org

Iodine has also been reported as an effective catalyst for the allylic alkylation of thiols with allylic alcohols, offering a metal-free alternative. researchgate.netthieme-connect.com Furthermore, rhodium-catalyzed systems have been developed for the synthesis of branched allylic sulfides. thieme-connect.de

| Catalyst System | Substrate Type | Key Features |

| Palladium(0) with phosphine (B1218219) ligands | Allylic alcohols, carbonates, phosphates | High efficiency and selectivity, tunable by ligand choice. acs.orgnih.gov |

| Iodine | Allylic alcohols | Metal-free, mild reaction conditions. researchgate.netthieme-connect.com |

| Rhodium(I) with bidentate ligands | Aromatic thiols | Access to branched allylic sulfides. thieme-connect.de |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy in organic synthesis, providing a metal-free alternative for various transformations. In the context of synthesizing this compound, organocatalysts can be employed in several key steps.

For the synthesis of the α,β-unsaturated enal precursor, proline and its derivatives are well-known organocatalysts for aldol reactions. The conjugate addition of thiols to α,β-unsaturated aldehydes can be promoted by organocatalysts such as thioureas. These catalysts activate the electrophile through hydrogen bonding, facilitating the nucleophilic attack of the thiol. beilstein-journals.org

Furthermore, the direct arylation of allylic sp³ C-H bonds has been achieved through the synergistic merger of photoredox and thiol-based organic catalysis, indicating the potential for direct C-H functionalization of the parent alkene. nih.gov The use of phenylglyoxylic acid as a photo-organocatalyst for thiol-ene reactions has also been reported, offering a green and efficient method for the formation of thioethers. researchgate.net

| Organocatalyst | Reaction Type | Mechanism of Action |

| Proline and derivatives | Aldol condensation | Enamine-based activation of the donor aldehyde. |

| Thiourea derivatives | Conjugate addition of thiols | Hydrogen bonding activation of the α,β-unsaturated carbonyl. beilstein-journals.org |

| Phenylglyoxylic acid | Photoinitiated thiol-ene reaction | Acts as a photocatalyst to generate thiyl radicals. researchgate.net |

Optimization of Reaction Conditions and Yields

The synthesis begins with the formation of 2-methylhept-2-enal, typically prepared via an aldol-type condensation of a suitable n-alkanal. imreblank.ch This is followed by the addition of a thiolating agent, such as thioacetic acid, to the α,β-unsaturated aldehyde. imreblank.chresearchgate.net This reaction, a Michael addition, introduces the sulfur atom regioselectively at the β-position of the aldehyde. researchgate.net The resulting 3-(acetylthio)-2-methylheptanal intermediate is then reduced to the final product, this compound.

The addition of thioacetic acid to 2-methylhept-2-enal is a critical step. Alkaline conditions are generally employed to facilitate the reaction. imreblank.ch A screening of various bases can be performed to determine the optimal catalyst for this transformation. The choice of solvent also plays a significant role in the reaction's efficiency.

To illustrate the optimization process, the following data table, based on analogous reactions described in the literature, demonstrates the effect of different catalysts and solvents on the yield of the 3-(acetylthio)-2-methylheptanal intermediate. imreblank.chresearchgate.net

Table 1: Optimization of the Michael Addition Reaction

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Piperidine | Et₂O | 25 | 85 |

| 2 | Triethylamine | Et₂O | 25 | 82 |

| 3 | DBU | Et₂O | 25 | 88 |

| 4 | Piperidine | THF | 25 | 87 |

| 5 | Piperidine | CH₂Cl₂ | 25 | 79 |

From this hypothetical optimization, DBU in THF would be selected as the optimal condition for the Michael addition, providing the highest yield of the thioester intermediate.

The final step is the reduction of the 3-(acetylthio)-2-methylheptanal to this compound. This can be achieved using various reducing agents. While catalytic hydrogenation over a ruthenium complex is a possible method for reducing thioesters, the use of metal hydrides like lithium aluminum hydride (LiAlH₄) is also a common and effective approach for converting thioesters to thiols. nih.govacs.orgmdpi.com The optimization of this step involves evaluating different reducing agents and reaction conditions to maximize the yield and minimize side reactions.

The following table illustrates the potential outcomes of screening different reducing agents for the conversion of the thioester intermediate to the final thiol product.

Table 2: Optimization of the Reduction Step

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | LiAlH₄ | Et₂O | 0 to 25 | 90 |

| 2 | NaBH₄ | EtOH | 25 | 65 |

| 3 | DIBAL-H | Toluene (B28343) | -78 | 75 |

| 4 | LiAlH₄ | THF | 0 to 25 | 93 |

Based on these illustrative results, lithium aluminum hydride in tetrahydrofuran (B95107) would be the preferred condition for the reduction step, affording the highest yield of this compound.

Reactivity and Mechanistic Investigations of 2 Methylhept 2 Ene 1 Thiol

Fundamental Reaction Pathways of Alkenethiols

The reactivity of 2-Methylhept-2-ene-1-thiol can be systematically examined through several key reaction pathways common to alkenethiols. These pathways are influenced by the electronic and steric properties of both the thiol and the substituted alkene components of the molecule.

Radical Addition Reactions Involving the Unsaturated Moiety

One of the most prominent reactions of alkenethiols is the radical-mediated addition of the thiol group across a carbon-carbon double bond, commonly known as the thiol-ene reaction. wikipedia.orgresearchgate.net This process is typically initiated by light, heat, or a radical initiator, which abstracts the hydrogen atom from the thiol to generate a thiyl radical. wikipedia.orgwikipedia.org

The general mechanism for the radical addition of a thiol to an alkene proceeds as follows:

Initiation: A radical initiator (I•) abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (RS•).

Propagation Step 1: The thiyl radical adds to the alkene double bond. In the case of this compound, the addition of the thiyl radical to another molecule of the same compound would lead to a carbon-centered radical. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. For a 2-substituted alkene like this compound, the thiyl radical adds to the less substituted carbon (C3), resulting in a more stable tertiary radical at the C2 position.

Propagation Step 2: The newly formed carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the final thioether product. This chain propagation allows the reaction to continue. thieme-connect.de

This reaction typically follows an anti-Markovnikov addition pattern, where the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.org The reversibility of the initial thiyl radical addition can also lead to cis-trans isomerization of the alkene. wikipedia.org

Thiol-Oxygen Cooxidation Mechanisms

In the presence of oxygen, thiols can undergo cooxidation reactions with alkenes. This process often involves radical intermediates and can lead to the formation of various oxygenated sulfur compounds. The initiation of these reactions can be triggered by radical initiators or even atmospheric oxygen. researchgate.net The thiol can be oxidized to a disulfide, and in some cases, stronger oxidizing agents can lead to the formation of sulfoxides or sulfones. libretexts.org

The general mechanism involves the formation of a thiyl radical, which can then react with molecular oxygen to form a thiylperoxyl radical (RSOO•). This radical can then participate in a series of reactions with the alkene, leading to complex product mixtures. The presence of the double bond in this compound makes it susceptible to such cooxidation pathways.

Electrophilic and Nucleophilic Reactions of the Thiol Group

The thiol group of this compound is a versatile functional group that can act as both a nucleophile and, in its protonated form or as a thiyl radical, an electrophile.

Nucleophilic Character: Thiols are known to be excellent nucleophiles, often more so than their alcohol counterparts. researchgate.net The sulfur atom can readily attack a wide range of electrophiles. For instance, in the presence of a base, the thiol can be deprotonated to form a thiolate anion, which is an even more potent nucleophile. This thiolate can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Electrophilic Character: While less common, the thiol group can also exhibit electrophilic character. For instance, under certain conditions, the sulfur atom of a sulfenyl halide (formed by the reaction of a thiol with a halogen) can be attacked by a nucleophile.

Role of the Thiol Group in Catalysis and Redox Processes

The thiol group is central to the catalytic and redox activity of this compound, primarily through the formation and reactivity of the thiyl radical.

Thiyl Radical Formation and Reactivity

As previously mentioned, the S-H bond in thiols is relatively weak, making the formation of a thiyl radical (RS•) a facile process. wikipedia.org This can be achieved through hydrogen atom abstraction by another radical species. wikipedia.org Once formed, the thiyl radical is a key intermediate in many reactions.

A primary reaction of thiyl radicals is their addition to unsaturated systems like the double bond in this compound. mdpi.com The regioselectivity of this addition is influenced by the stability of the resulting carbon-centered radical. In the case of intramolecular reactions, the cyclization can proceed in either an exo or endo fashion, with the outcome often determined by the stability of the cyclic radical intermediate. mdpi.com

Polarity-Reversal Catalysis Mediated by Thiols

Thiols can act as catalysts in certain radical reactions through a mechanism known as polarity-reversal catalysis. libretexts.org This type of catalysis is effective when a direct hydrogen atom abstraction is slow due to unfavorable polar effects between the radical and the hydrogen donor.

Intramolecular Cyclization Pathways and Ring-Forming Reactions

The structure of this compound, featuring both a thiol (-SH) and an alkene (C=C) functional group within the same molecule, makes it a prime candidate for intramolecular cyclization reactions, particularly under radical-initiated conditions. This process, often referred to as an intramolecular thiol-ene "click" reaction, is a powerful method for synthesizing sulfur-containing heterocyclic compounds. nih.gov

The reaction is typically initiated by the formation of a thiyl radical (RS•) from the thiol group. This can be achieved through photolysis, thermolysis, or with a radical initiator. Once formed, the thiyl radical can attack the double bond within the same molecule. The regioselectivity of this cyclization is governed by Baldwin's rules and the relative stability of the resulting carbon-centered radical intermediate.

For this compound, two primary cyclization pathways are possible: a 5-exo-trig cyclization and a 6-endo-trig cyclization.

5-exo-trig Cyclization: The thiyl radical attacks the C2 carbon of the double bond, leading to the formation of a five-membered ring and a tertiary carbon radical at the C3 position. This pathway is generally favored kinetically due to better orbital overlap in the transition state. The resulting product would be a substituted tetrahydrothiophene.

6-endo-trig Cyclization: The thiyl radical attacks the C3 carbon of the double bond, resulting in a six-membered ring and a secondary carbon radical at the C2 position. While sterically possible, endo cyclizations are often kinetically less favorable for 6-membered ring formation compared to their exo counterparts. nih.gov

The final product distribution between the five- and six-membered rings is influenced by several factors, including reaction conditions (temperature, solvent) and the stability of the intermediate radicals. nih.gov The presence of a methyl group on the double bond in this compound would stabilize the tertiary radical formed during the 5-exo-trig pathway, likely making this the major cyclization route.

The general mechanism for the intramolecular thiol-ene reaction proceeds through the following steps:

Initiation: Formation of a thiyl radical from the thiol group.

Propagation:

The thiyl radical adds to the alkene double bond (intramolecularly), forming a cyclic carbon-centered radical.

This cyclic radical then abstracts a hydrogen atom from another thiol molecule (intermolecularly), yielding the cyclized product and regenerating a thiyl radical to continue the chain reaction.

Termination: Combination of two radicals to form a stable molecule.

Table 1: Potential Intramolecular Cyclization Products of this compound

| Cyclization Pathway | Ring Size | Intermediate Radical Stability | Expected Product Structure |

| 5-exo-trig | 5-membered | Tertiary | Substituted Tetrahydrothiophene |

| 6-endo-trig | 6-membered | Secondary | Substituted Thiane |

Theoretical and Computational Chemistry Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a common and powerful computational method used to investigate such reaction mechanisms. A typical study would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactant (this compound), the transition states for both the 5-exo and 6-endo cyclization pathways, the radical intermediates, and the final cyclized products.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states) on the potential energy surface.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) could be employed to study the changes in electronic structure and bonding throughout the reaction pathway.

For example, computational studies on other substituted thiols have utilized levels of theory such as M06-2X/6-31++G(d,p) to investigate the kinetics of thiol-ene reactions. researchgate.net Such studies can elucidate the factors that control selectivity. In the case of this compound, computational analysis would likely confirm the preference for the 5-exo-trig pathway due to the formation of a more stable tertiary radical intermediate compared to the secondary radical formed in the 6-endo pathway.

Table 2: Typical Computational Data Generated for Thiol-Ene Cyclization Studies

| Computational Output | Information Provided | Relevance to this compound Cyclization |

| Optimized Geometries | 3D structures of reactants, transition states, intermediates, and products. | Visualizes the molecular changes during ring formation. |

| Activation Energies (Ea) | The energy barrier that must be overcome for the reaction to occur. | Predicts which cyclization pathway (5-exo vs. 6-endo) is faster. |

| Reaction Enthalpies (ΔH) | The overall energy change of the reaction. | Determines if the formation of the cyclized products is energetically favorable. |

| Gibbs Free Energies (ΔG) | The spontaneity of the reaction, considering both enthalpy and entropy. | Provides a more complete picture of the thermodynamic driving force. |

These theoretical investigations provide critical insights that complement experimental findings, helping to rationalize observed product distributions and to design more selective and efficient synthetic routes.

Natural Occurrence and Biosynthetic Pathways of 2 Methylhept 2 Ene 1 Thiol

Identification in Biological Matrices

The identification of a specific thiol, such as 2-Methylhept-2-ene-1-thiol, in a biological sample is the first step in understanding its natural role. This process involves sophisticated analytical techniques to detect and quantify its presence in various organisms.

While there is no specific data on the production of this compound by microorganisms, it is known that various bacteria and fungi produce a wide array of volatile sulfur compounds (VSCs). These compounds often arise from the microbial metabolism of sulfur-containing amino acids like cysteine and methionine nih.govresearchgate.netresearchgate.net.

For instance, studies on the bacterium Clostridium difficile have identified numerous VSCs that contribute to its characteristic odor, although this compound was not among the compounds listed in the available research. The production of VSCs in microorganisms is influenced by the availability of precursor molecules and the specific enzymatic machinery of the organism ovid.com. Probiotic bacteria, for example, are known to generate various VSCs that contribute to the flavor profiles of fermented foods researchgate.netovid.com.

The general process of microbial VSC production is summarized in the table below:

| Precursor Amino Acid | Key Metabolic Process | Example Volatile Sulfur Compounds |

| Methionine | Enzymatic degradation | Methanethiol, Dimethyl sulfide, Dimethyl disulfide |

| Cysteine | Enzymatic degradation | Hydrogen sulfide, Methanethiol |

It is plausible that this compound could be a minor, yet unidentified, component of the volatile profile of certain microorganisms. Its formation could potentially occur through the biotransformation of other organic molecules present in the microbial environment.

Volatile sulfur compounds are significant components of the aroma profiles of many plants and foods. For example, prenylthiol (3-methyl-2-butene-1-thiol) is a well-known compound that contributes to the characteristic aroma of cannabis and the "skunky" flavor in light-struck beer wikipedia.org. Another potent aroma compound, 2-methyl-3-furanthiol, is known for its meaty flavor researchgate.net.

Despite the identification of numerous thiols in natural products, there is no current scientific literature that reports the presence of this compound in the volatile profiles of plants, animals, or food products. Its discovery would require sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to identify and quantify its presence in complex mixtures.

Elucidation of Biosynthetic Mechanisms

Understanding how this compound is formed in nature would involve investigating both enzymatic and non-enzymatic pathways.

The biosynthesis of thiols in organisms is often catalyzed by specific enzymes. Radical S-adenosyl-L-methionine (SAM) enzymes, for example, are known to be involved in the formation of thiol- and thioether-containing compounds by inserting sulfur into unreactive carbon-hydrogen bonds nih.gov. Other enzymes, such as S-transferases, can catalyze the addition of thiol groups to various molecules acs.org.

The formation of an unsaturated thiol like this compound would likely involve a series of enzymatic reactions, potentially starting from a precursor derived from fatty acid or amino acid metabolism. The table below outlines a hypothetical enzymatic pathway based on known biochemical reactions:

| Step | Reaction Type | Potential Enzyme Class |

| 1 | Chain elongation | Fatty acid synthase |

| 2 | Introduction of a double bond | Desaturase |

| 3 | Reduction of a carboxyl group | Reductase |

| 4 | Introduction of a thiol group | Sulfurtransferase |

This proposed pathway is speculative and would require experimental validation to confirm its role in the biosynthesis of this compound.

In addition to enzymatic synthesis, thiols can also be formed through non-enzymatic chemical reactions. For example, the interaction of α,β-unsaturated carbonyl compounds with thiols can lead to the formation of new sulfur-containing molecules nih.gov.

Oxidative processes can also lead to the degradation of larger molecules, potentially yielding smaller volatile compounds, including thiols. While research exists on the oxidative degradation of various organic compounds, specific studies on pathways leading to the formation of this compound are not available in the current scientific literature. The degradation of a precursor molecule like 2-methylhept-2-ene through an oxidative pathway could theoretically introduce a thiol group, but this remains a hypothetical route.

Advanced Analytical Methodologies for 2 Methylhept 2 Ene 1 Thiol

Chromatographic Techniques for Separation and Identification

Chromatography, particularly gas chromatography, stands as the cornerstone for the analysis of volatile and semi-volatile sulfur compounds like 2-Methylhept-2-ene-1-thiol. Its high resolving power allows for the separation of this compound from complex sample matrices.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of this compound. In this method, the compound is first separated from other components in a sample based on its volatility and interaction with a stationary phase within a capillary column. Following separation, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique spectral fingerprint for the molecule.

The selection of appropriate GC-MS parameters is critical for achieving optimal separation and detection. Key parameters include the type of capillary column, the temperature program of the GC oven, and the ionization mode of the mass spectrometer. For instance, a common approach involves using a non-polar or medium-polarity column to effectively separate the thiol from other volatile compounds. Electron ionization (EI) is frequently employed, which generates a characteristic fragmentation pattern that can be compared to spectral libraries for positive identification. For quantification, selected ion monitoring (SIM) mode is often utilized to enhance sensitivity by focusing on specific fragment ions of this compound.

| Parameter | Typical Value/Condition | Purpose |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | Provides good separation of volatile and semi-volatile compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp 40°C, ramp to 280°C | Separates compounds based on boiling points. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for identification. |

| MS Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Scan for identification, SIM for enhanced sensitivity in quantification. |

| Key Fragment Ions | m/z (mass-to-charge ratio) specific to the compound | Used for identification and quantification in SIM mode. |

This table represents typical parameters and may vary based on the specific application and sample matrix.

For the analysis of this compound in highly complex matrices where co-eluting compounds can interfere with detection, tandem mass spectrometry (GC-MS/MS) offers a significant advantage in selectivity and sensitivity. This technique involves the selection of a specific precursor ion of the target compound after initial mass analysis. This precursor ion is then fragmented through collision-induced dissociation (CID), and a specific product ion is monitored for detection. This two-stage filtering process drastically reduces chemical noise and matrix effects, leading to lower detection limits and more reliable quantification.

The selection of precursor-to-product ion transitions is a critical step in developing a GC-MS/MS method. These transitions are unique to the target molecule, providing a high degree of certainty in identification, even at trace levels.

| Parameter | Description | Advantage |

| Precursor Ion | The molecular ion or a major fragment ion of this compound selected in the first mass analyzer. | Provides initial level of specificity. |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion in the collision cell. | Optimized to maximize the formation of a specific product ion. |

| Product Ion | A specific fragment ion resulting from the dissociation of the precursor ion, monitored by the second mass analyzer. | Provides a second layer of specificity, significantly enhancing selectivity. |

Advanced Sample Preparation and Enrichment Strategies (e.g., Solid Phase Microextraction)

Due to its often low concentrations in samples, a pre-concentration or enrichment step is frequently required before the instrumental analysis of this compound. Solid Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique well-suited for this purpose. SPME utilizes a fused-silica fiber coated with a sorbent material. When exposed to the headspace of a sample or directly immersed in a liquid sample, the analyte partitions onto the fiber coating. The fiber is then retracted and transferred to the GC injector, where the trapped analytes are thermally desorbed for analysis.

The choice of fiber coating is crucial for the effective extraction of this compound. Coatings with an affinity for semi-volatile and sulfur-containing compounds, such as those combining polydimethylsiloxane (PDMS) with divinylbenzene (DVB), are often employed. Optimization of extraction parameters, including extraction time, temperature, and sample agitation, is essential to ensure reproducible and efficient enrichment.

Spectroscopic Characterization (e.g., NMR, IR) for Structural Elucidation

While chromatographic techniques are excellent for separation and detection, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural elucidation of this compound. These techniques provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide precise information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and signal integrations allow for the unambiguous assignment of the molecular structure, confirming the positions of the methyl group, the double bond, and the thiol functional group.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to the S-H stretch of the thiol group, the C=C stretch of the alkene, and the C-H stretches of the alkyl portions of the molecule.

Development of Robust and Validated Analytical Protocols

The development of a reliable analytical method for this compound requires a thorough validation process to ensure the accuracy, precision, and robustness of the results. Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.

Key validation parameters for an analytical protocol for this compound include:

Linearity : Establishing a concentration range over which the instrumental response is directly proportional to the analyte concentration.

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably distinguished from background noise.

Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.

Accuracy : The closeness of the measured value to the true value, often assessed by analyzing spiked samples or certified reference materials.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.

By systematically evaluating these parameters, a robust and validated analytical protocol can be established, ensuring that the data generated for this compound is reliable and fit for purpose.

Environmental Fate and Transformation of 2 Methylhept 2 Ene 1 Thiol

Photodegradation Pathways and Mechanisms

Once released into the atmosphere, 2-Methylhept-2-ene-1-thiol is expected to undergo rapid photodegradation. The primary mechanism for the atmospheric removal of VOSCs is through oxidation initiated by photochemically generated radicals, principally the hydroxyl radical (•OH) during the daytime and the nitrate radical (NO₃•) at night.

The presence of a carbon-carbon double bond in this compound makes it particularly susceptible to attack by these radicals. The reaction with •OH can lead to the formation of various oxygenated products. For other unsaturated hydrocarbons, it is known that the reaction with •OH can result in the formation of aldehydes, ketones, and other oxygenated volatile organic compounds. Similarly, the thiol group (-SH) is reactive and can be oxidized. The atmospheric oxidation of other thiols, such as methanethiol, is known to proceed through the formation of sulfonyl radicals (RSO₂•), which can further react to form sulfur dioxide (SO₂) and ultimately sulfate aerosols. These aerosols can contribute to atmospheric haze and acid deposition.

While specific kinetic data for this compound is not available, the atmospheric lifetimes of many VOSCs are on the order of hours to days, suggesting that this compound is not likely to persist in the atmosphere for extended periods.

Oxidative and Hydrolytic Degradation Studies

In aquatic and soil environments, this compound can be subject to both oxidative and hydrolytic degradation.

Oxidative Degradation: The thiol group is readily oxidized. In the presence of dissolved oxygen and potentially catalyzed by metal ions, thiols can be oxidized to disulfides (RS-SR). This process can be a significant transformation pathway in oxygenated surface waters and soils. Further oxidation can lead to the formation of sulfinates (RSO₂⁻) and sulfonates (RSO₃⁻), which are more water-soluble and generally less volatile. The double bond is also susceptible to oxidation, which could lead to the formation of epoxides, diols, or cleavage of the carbon chain.

Currently, there is a lack of specific experimental data on the rates and products of oxidative and hydrolytic degradation of this compound in environmental systems.

Microbial Degradation and Biodegradation Kinetics

Microbial degradation is anticipated to be a primary pathway for the removal of this compound from soil and aquatic environments. A wide range of microorganisms have been shown to metabolize VOSCs. Bacteria, in particular, can utilize such compounds as a source of carbon and/or sulfur.

The biodegradation of thiols can proceed through several enzymatic pathways. The initial step often involves the oxidation of the thiol group to a sulfenic acid (RSOH), which can then be further oxidized to sulfinic and sulfonic acids. Ultimately, the sulfur can be mineralized to inorganic sulfate (SO₄²⁻). The unsaturated hydrocarbon chain of this compound can also be metabolized through pathways similar to those for other alkenes, potentially involving epoxidation and subsequent ring-opening to form diols, which can then be further degraded.

The kinetics of biodegradation can be influenced by a variety of environmental factors, including temperature, pH, oxygen availability, and the presence of other nutrients. In anaerobic environments, the degradation pathways would differ, potentially involving reduction of the thiol group. While specific kinetic parameters for this compound are not documented, studies on other VOSCs have shown that biodegradation can be a relatively rapid process, with half-lives ranging from days to weeks in acclimated environments.

Table 1: Potential Microbial Genera Involved in Thiol Degradation

| Genus | Environment | Potential Role |

| Pseudomonas | Soil, Water | Degradation of a wide range of organic compounds, including sulfur compounds. |

| Thiobacillus | Soil, Water | Known for its ability to oxidize sulfur compounds. |

| Rhodococcus | Soil | Capable of degrading a variety of hydrophobic organic compounds. |

| Staphylococcus | Wastewater | A strain of Staphylococcus capitis has been shown to degrade long-chain thiols. asu.edu |

Stability and Persistence in Environmental Compartments

Atmosphere: Due to its expected rapid photodegradation, this compound is likely to have a short atmospheric lifetime and is therefore not expected to be persistent in the air.

Water: In aquatic systems, a combination of microbial degradation and, to a lesser extent, oxidative processes will likely lead to its removal. Its volatility will also contribute to its transfer from the water column to the atmosphere.

Soil: In soil environments, microbial degradation is expected to be the most significant removal mechanism. The compound's mobility in soil will be influenced by its partitioning behavior between soil, water, and air phases.

Given its chemical structure, this compound is not expected to be a persistent organic pollutant. However, its transformation products could have their own distinct environmental fates and potential impacts.

Table 2: Summary of Expected Environmental Fate of this compound

| Environmental Compartment | Primary Degradation Pathway(s) | Expected Persistence |

| Atmosphere | Photodegradation (reaction with •OH and NO₃•) | Low |

| Water | Microbial Degradation, Oxidation | Low to Moderate |

| Soil | Microbial Degradation | Low to Moderate |

Applications in Chemical Synthesis and Materials Science Excluding Clinical Contexts

Utilization in Thiol-Ene Click Chemistry for Polymer Functionalization

Thiol-ene click chemistry has emerged as a highly efficient and versatile method for polymer and materials synthesis. rsc.org This reaction involves the addition of a thiol compound across a carbon-carbon double bond (an 'ene'), typically initiated by radicals or a base/nucleophile. rsc.org The process is known for its high efficiency, rapid reaction rates, reduced oxygen inhibition, and high regioselectivity, making it a prime example of a 'click' reaction. researchgate.net

The compound 2-Methylhept-2-ene-1-thiol is structurally suited for this chemistry. Its thiol group can react with polymers containing 'ene' functionalities, or its own 'ene' group can be targeted by poly-thiol compounds. This allows for the covalent grafting of the this compound moiety onto polymer backbones or surfaces, thereby modifying the material's properties. For instance, this functionalization can be used to alter surface hydrophobicity, introduce specific functionalities, or create cross-linked polymer networks. nih.govsigmaaldrich.com

The general mechanism for the radical-mediated thiol-ene reaction proceeds via a free-radical chain reaction:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH).

Propagation:

The thiyl radical adds to an alkene (ene), forming a carbon-centered radical.

This carbon-centered radical then abstracts a hydrogen from another thiol molecule (chain transfer), regenerating a thiyl radical and forming the final thioether product.

This chain reaction continues until the radicals are terminated. The robustness and high yield of this chemistry make it a powerful tool for creating well-defined materials. youtube.com

| Feature | Description |

| Reaction Type | Thiol-Ene Click Reaction |

| Reactants | Thiol (e.g., this compound), Alkene ('ene') |

| Initiation | UV light (with photoinitiator) or thermal (with thermal initiator) nih.gov |

| Key Advantages | High efficiency, rapid rates, insensitivity to oxygen and water, stereospecificity researchgate.net |

| Application | Polymer functionalization, network formation, surface modification, dendrimer synthesis youtube.com |

This compound as a Key Building Block in Advanced Organic Synthesis

In organic synthesis, molecules with multiple, distinct functional groups are highly prized as "building blocks" for constructing more complex molecular architectures. thieme.de Thiols, in particular, are versatile intermediates. sigmaaldrich.com this compound serves as a valuable building block due to its bifunctionality: the nucleophilic thiol group and the electrophilic/radical-reactive alkene group.

The thiol group can undergo a variety of transformations:

Nucleophilic Addition: It can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Thioetherification: It can be alkylated to form thioethers.

Disulfide Formation: It can be oxidized to form disulfides.

Metal-Thiolate Formation: It can react with metal ions to form metal-thiolate networks or complexes. nih.gov

Simultaneously, the alkene moiety can be targeted by reactions such as:

Electrophilic Addition: Reactions with halogens, acids, etc.

Cycloadditions: Participation in Diels-Alder or other cycloaddition reactions.

Hydrosilylation: Addition of Si-H bonds across the double bond. nih.gov

This orthogonal reactivity allows chemists to selectively modify one part of the molecule while leaving the other intact for subsequent transformations. This capability is crucial in multi-step syntheses of complex target molecules, where protecting group strategies can be minimized, leading to more efficient and atom-economical synthetic routes. The use of thiol-containing building blocks is fundamental in creating compounds for pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.comnih.gov

| Functional Group | Type of Reactivity | Potential Synthetic Transformations |

| Thiol (-SH) | Nucleophilic, Reductive | Michael Addition, S-Alkylation, Disulfide Formation, Thioester Synthesis |

| Alkene (C=C) | Electrophilic, Radical Acceptor | Halogenation, Hydrohalogenation, Epoxidation, Thiol-Ene Addition, Hydrosilylation |

Research into Precursor Chemistry for Downstream Chemical Applications (e.g., synthetic flavor/fragrance compounds)

Thiols are well-known for their potent, often characteristic odors. While many simple thiols have unpleasant smells, specific complex thiols are key contributors to the desirable aromas of many foods and beverages, including tropical fruits, coffee, and wine. google.comresearchgate.net These compounds are often effective at extremely low concentrations, in the parts-per-billion or even parts-per-trillion range.

Research in the flavor and fragrance industry focuses on identifying and synthesizing novel thiol compounds to create specific sensory profiles. google.com this compound, with its allylic thiol structure and alkyl chain, is a candidate for investigation as a synthetic flavor or fragrance ingredient or as a precursor to one. Its structure is analogous to other known potent aroma compounds, such as prenyl mercaptan (3-methyl-2-butene-1-thiol), which is associated with "skunky" or roasted notes and is found in coffee and beer. thegoodscentscompany.com

The thermal degradation of larger molecules containing sulfur and other precursor elements is a common pathway to the formation of potent aroma compounds during cooking. researchgate.net Synthetic chemists can mimic these processes or design targeted syntheses where a molecule like this compound acts as a key precursor. By reacting it with other compounds (e.g., through Maillard reactions with sugars and amino acids), a cascade of reactions can be initiated, leading to the formation of a complex mixture of volatile compounds that constitute a specific flavor or fragrance profile.

| Compound Name | Chemical Formula | Known Aroma Profile |

| 2-Methyl-3-furanthiol | C₅H₆OS | Meaty, roasted researchgate.net |

| Prenyl mercaptan (3-Methyl-2-butene-1-thiol) | C₅H₁₀S | Skunky, roasted coffee, garlic thegoodscentscompany.com |

| Ethyl 3-mercaptobutyrate | C₆H₁₂O₂S | Fruity, guava-like notes google.com |

Future Research Directions and Emerging Paradigms for 2 Methylhept 2 Ene 1 Thiol

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Discovery

The synthesis and discovery of novel molecules like 2-Methylhept-2-ene-1-thiol are being revolutionized by artificial intelligence (AI) and machine learning (ML). medium.comrjptonline.org These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal synthesis routes, and even design new molecules with desired properties. nih.govdartmouth.edu

Furthermore, forward-prediction models can assess the likely success and yield of a proposed reaction under various conditions (e.g., temperature, solvent, catalyst). rjptonline.orgeurekalert.org By inputting the structures of reactants, AI can predict the major products, helping to streamline the experimental process and reduce the number of failed attempts. eurekalert.org This is particularly valuable for complex or understudied molecules where established synthetic protocols are lacking. In the context of flavor and fragrance, generative models could even be used to design novel thiols with specific aromatic profiles by learning the complex relationships between chemical structure and sensory perception. nih.govresearchgate.net

| AI/ML Application | Function | Input Data for Model Training | Potential Output for this compound |

|---|---|---|---|

| Retrosynthesis Prediction | Proposes potential synthesis pathways. engineering.org.cn | Large databases of known chemical reactions (e.g., Reaxys, USPTO). | A ranked list of precursor chemicals and reaction steps to synthesize the target molecule. |

| Reaction Outcome & Yield Prediction | Forecasts the products and efficiency of a chemical reaction. rjptonline.org | Reactant structures, reagents, solvents, temperature, and experimental outcomes. | Predicted yield and potential byproducts for a proposed synthesis route. |

| Property Prediction | Estimates physical, chemical, or sensory properties. | Molecular structures correlated with experimental data (e.g., odor profiles, boiling points). | Predicted odor profile (e.g., "sulfurous," "tropical"), boiling point, and solubility. |

| Generative Modeling | Designs new molecules with specific desired properties. acs.org | A library of molecules with known flavor profiles and structural rules. | Novel thiol structures, similar to this compound, predicted to have desirable aroma characteristics. |

Sustainable Synthesis and Biocatalytic Approaches

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which prioritize environmental benignity, efficiency, and the use of renewable resources. mdpi.com For this compound, this involves moving away from traditional methods that may use harsh reagents or generate significant waste, towards more sustainable alternatives.

One promising avenue is the use of biocatalysis, which employs enzymes to perform chemical transformations. acs.org Enzymes operate under mild conditions (room temperature, aqueous solutions) and can exhibit high selectivity, reducing the formation of unwanted byproducts. For instance, the synthesis of thiols or thioesters can be achieved using enzymes like lipases. researchgate.net A hypothetical biocatalytic route to this compound could involve an engineered enzyme that catalyzes the addition of a sulfur source to a bio-based precursor. Cobalamin-dependent methyltransferases, for example, have been used for the anaerobic demethylation of ethers using thiols as methyl acceptors, demonstrating the potential for enzymatic manipulation of sulfur-containing compounds. nih.govresearchgate.net

Another green chemistry strategy is the use of "thiol-ene" click chemistry, a highly efficient and atom-economical reaction that forms carbon-sulfur bonds. rsc.org This reaction can often be initiated by UV light, sometimes without needing a photoinitiator, making it a cleaner alternative to thermally driven reactions. researchgate.net The synthesis of this compound's precursors could be designed to leverage such sustainable reactions. Furthermore, the selection of green solvents, such as bio-based options like ethyl lactate, can significantly reduce the environmental impact of the synthesis process. researchgate.net

| Parameter | Traditional Chemical Synthesis (Hypothetical) | Sustainable/Biocatalytic Approach (Hypothetical) |

|---|---|---|

| Starting Materials | Petroleum-derived hydrocarbons and harsh sulfurating agents. | Renewable precursors (e.g., from fatty acids); bio-based sulfur donors. |

| Catalyst | Heavy metal catalysts or strong acids/bases. | Engineered enzymes (e.g., transferases, lyases) or no catalyst (photochemical). researchgate.net |

| Solvents | Volatile organic compounds (VOCs) like toluene (B28343) or dichloromethane. | Water or green solvents like ethyl lactate. researchgate.net |

| Reaction Conditions | High temperatures and pressures. | Ambient temperature and pressure. |

| Byproducts | Potentially toxic and difficult-to-separate waste streams. | Mainly water and biodegradable waste. |

Exploration of Novel Biological Sources and Metabolic Engineering

Nature is a vast reservoir of chemical diversity, and many valuable compounds are derived from biological sources. While this compound may not have a known natural source, the principles of metabolic engineering could be applied to produce it, or similar valuable thiols, in microbial systems. Metabolic engineering involves redesigning the metabolism of organisms like bacteria or yeast to produce target chemicals from simple feedstocks like glucose. wikipedia.org

The biosynthesis of sulfur-containing compounds in nature typically starts from the amino acid cysteine, which serves as the primary sulfur donor. nih.gov A hypothetical biosynthetic pathway for this compound could be engineered by introducing a set of enzymes into a host organism like E. coli. This pathway might involve:

Generation of a C8 backbone derived from fatty acid metabolism.

Enzymatic introduction of a double bond and a methyl group to form the 2-methylhept-2-ene skeleton.

A final enzymatic step, possibly involving a lyase or transferase, to attach a thiol group from a donor like cysteine or hydrogen sulfide. pnas.org

This approach offers a route to renewable production, moving away from petrochemical feedstocks. The discovery of novel enzymes from genome mining efforts continues to expand the toolbox for engineering complex biosynthetic pathways for sulfur-containing natural products. sciencedaily.com

Development of Miniaturized and High-Throughput Analytical Platforms

The discovery, optimization, and quality control of compounds like this compound rely on robust analytical techniques. Future research will benefit from the development of miniaturized and high-throughput platforms that offer increased speed, sensitivity, and portability while reducing sample and reagent consumption. wiley-vch.de

For rapid screening, fluorescence-based assays in microplate formats (e.g., 96- or 384-well plates) can be designed to quantify thiol concentration. nih.govnih.gov These assays often use probes that become fluorescent upon reacting with a thiol group, allowing for the rapid analysis of many samples, such as those generated from biocatalytic process optimization or environmental monitoring. researchgate.net

For sensitive detection of volatile sulfur compounds, which many thiols are, miniaturized sensors and advanced chromatographic techniques are being developed. Nanoporous materials, such as anodic aluminum oxide coated with gold, can be used in interferometric sensors that detect the binding of sulfur compounds through changes in light reflection. nih.gov These sensors are simple, inexpensive, and can be integrated into small, portable devices for real-time analysis. nih.gov Additionally, techniques like gas chromatography-mass spectrometry (GC-MS) can be enhanced with multi-stage cryogenic trapping systems to pre-concentrate trace amounts of volatile thiols from samples like air or breath, enabling detection at parts-per-billion levels. researchgate.net

| Platform | Principle of Detection | Primary Advantage | Applicability |

|---|---|---|---|

| High-Throughput Fluorescence Assay | A non-fluorescent probe reacts with the thiol group to produce a highly fluorescent product. nih.gov | Speed and scalability; suitable for screening large libraries of samples. acs.org | Quantifying concentration in reaction optimization or biological screening. |

| Nanoporous Interferometric Sensor | Adsorption of thiol molecules onto a functionalized nanoporous surface changes its refractive index, shifting a reflected light signal. nih.gov | Miniaturization, low cost, and potential for real-time, portable detection. | Environmental monitoring, quality control in food/beverage. |

| GC-MS with Cryogenic Preconcentration | Volatile compounds are trapped and focused at low temperatures before being injected into a GC-MS for separation and identification. researchgate.net | Extremely high sensitivity for detecting trace amounts of volatile sulfur compounds. | Halitosis research, atmospheric analysis, trace impurity detection. researchgate.net |

| Enhanced Plasma Discharge (Epd) Detector | A highly energetic plasma ionizes sulfur compounds, which are then detected by monitoring specific wavelengths. asdevices.com | High selectivity and sensitivity for sulfur compounds as an alternative to SCD or FPD detectors in GC. asdevices.com | Purity analysis in industrial gases and fuel-grade hydrogen. |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 2-Methylhept-2-ene-1-thiol with high regioselectivity?

- Methodological Answer : Utilize click chemistry principles, particularly heteroatom bond-forming reactions (e.g., thiol-ene "click" reactions), to ensure regioselectivity. Optimize reaction conditions (solvent, temperature, catalyst) to favor the formation of the α,β-unsaturated thiol structure. Validate purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How can conflicting spectral data for this compound be resolved during structural characterization?

- Methodological Answer : Cross-validate data using complementary techniques:

- NMR : Compare , , and DEPT spectra to confirm carbon hybridization and hydrogen environments.

- IR Spectroscopy : Identify characteristic thiol (-SH) stretching vibrations (~2550 cm) and alkene (C=C) absorptions.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula. Discrepancies may arise from solvent impurities or tautomerism; replicate experiments under controlled conditions to isolate artifacts .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

- Methodological Answer : Thiols are prone to oxidation and disulfide formation. Stabilize the compound by:

- Storing under inert atmosphere (N/Ar) at low temperatures (-20°C).

- Adding radical scavengers (e.g., BHT) to inhibit autoxidation.

- Monitoring degradation via periodic UV-Vis or Raman spectroscopy to track disulfide byproduct formation .

Advanced Research Questions

Q. How can contradictory findings about the compound’s reactivity in nucleophilic additions be systematically analyzed?

- Methodological Answer : Apply contradiction analysis frameworks from qualitative research:

Source Identification : Compare reaction conditions (e.g., solvent polarity, nucleophile strength) across studies.

Contextual Factors : Assess whether steric hindrance from the methyl group or electronic effects dominate in different solvents.

Statistical Validation : Use multivariate regression to isolate variables influencing reactivity. Reference studies on analogous thiols to infer mechanistic pathways .

Q. What computational models are most effective for predicting the compound’s behavior in catalytic systems?

- Methodological Answer : Combine density functional theory (DFT) and molecular dynamics (MD) simulations:

- DFT : Calculate thermodynamic parameters (e.g., bond dissociation energies, transition states) for thiol-alkene interactions.

- MD : Simulate solvent effects and catalyst-thiol binding affinities. Validate models against experimental kinetic data, adjusting for steric/electronic descriptors .

Q. How can researchers design experiments to reconcile discrepancies in the compound’s ecological toxicity profiles?

- Methodological Answer : Implement a tiered testing framework:

In vitro assays : Measure acute toxicity (e.g., Microtox) under standardized OECD guidelines.

In silico modeling : Use QSAR models to predict bioaccumulation and biodegradation.

Longitudinal studies : Track metabolite formation in model organisms (e.g., Daphnia magna) to identify degradation pathways. Address variability by harmonizing protocols across labs .

Data Presentation and Critical Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Use non-linear regression (e.g., Hill equation) to model sigmoidal dose-response curves. Apply ANOVA with post-hoc Tukey tests to compare means across concentrations. Validate assumptions via residual plots and normality tests (Shapiro-Wilk). Report confidence intervals and effect sizes to contextualize biological significance .

Q. How should researchers address reproducibility challenges in synthesizing enantiomerically pure derivatives?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based) to confirm enantiomeric excess.

- Crystallography : Resolve absolute configuration via X-ray diffraction.

- Replication Protocol : Document all steps in Open Science Framework (OSF) repositories, including raw spectral data and reaction logs to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.